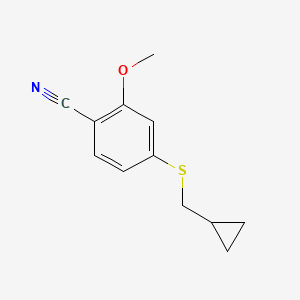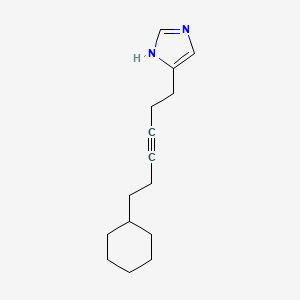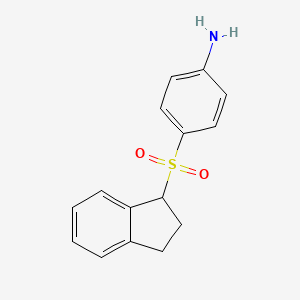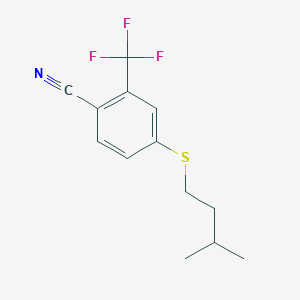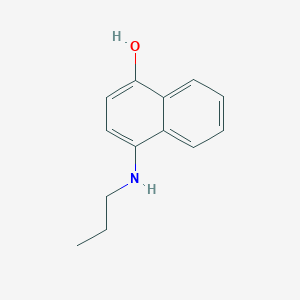
4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an isopropylthio group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The isopropylthio group can participate in covalent bonding or reversible interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Comparison: 4-(isopropylthio)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the isopropylthio and trifluoromethyl groups, which impart distinct chemical properties. Compared to 4-(trifluoromethyl)benzonitrile, the additional isopropylthio group can enhance the compound’s reactivity and potential biological activity. Similarly, the presence of the isopropylthio group differentiates it from 4-chloro-3,5-bis(trifluoromethyl)benzonitrile, which has different substitution patterns and reactivity .
Properties
Molecular Formula |
C11H10F3NS |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-propan-2-ylsulfanyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H10F3NS/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3 |
InChI Key |
QPFAGTVKCMQHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






